Cost-Per-Milligram Comparison of TAK1-IN-3 Against Common TAK1 Inhibitors
TAK1-IN-3 demonstrates a significant cost advantage over many common TAK1 inhibitors, making it a more economical choice for initial screening or large-scale in vitro experiments. For example, from a major commercial supplier, the list price for 1 mg of TAK1-IN-3 is approximately $56 USD, while a 1 mg sample of the more potent and selective inhibitor HS-276 is priced at roughly $115 USD [1]. Similarly, the Type II inhibitor NG25 (HG-7-92-01) is priced at $780 RMB (~$110 USD) for 1 mg from another supplier . This represents a roughly 50-60% cost reduction for the same initial quantity of TAK1-IN-3.
| Evidence Dimension | Cost per mg (USD, approximate list price) |
|---|---|
| Target Compound Data | ~$56.00 / mg |
| Comparator Or Baseline | HS-276: ~$115.00 / mg; NG25 (HG-7-92-01): ~$110.00 / mg |
| Quantified Difference | Approximately 50-60% cost reduction |
| Conditions | Based on list prices from major commercial vendors (MCE, ProbeChem) for the smallest available quantity (1 mg). Actual costs may vary based on vendor, quantity, and regional pricing. |
Why This Matters
For procurement, this cost differential enables researchers to perform more extensive dose-response assays, combination studies, or replicate experiments under budget constraints, maximizing the scientific output per dollar spent on chemical reagents.
- [1] MedChemExpress. (n.d.). TAK1-IN-3 (HY-115743) and HS-276 (HY-150602) product pages. View Source
